3-Oxabicyclo[3.2.1]octane-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxabicyclo[3.2.1]octane-2,4-dione can be synthesized through the dehydration of camphoric acid. The process typically involves heating camphoric acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide . The reaction proceeds as follows:
Camphoric acidDehydrating agentthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where camphoric acid is subjected to controlled dehydration conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to camphoric acid in the presence of water and a catalyst.
Reduction: It can be reduced to form camphoric acid derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Hydrolysis: Camphoric acid.
Reduction: Reduced camphoric acid derivatives.
Substitution: Substituted camphoric acid derivatives.
Scientific Research Applications
3-Oxabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.1]octane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bicyclic structure allows it to participate in ring-opening reactions, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Camphoric acid: The parent compound from which 3-Oxabicyclo[3.2.1]octane-2,4-dione is derived.
Camphor: A related bicyclic compound with a ketone functional group.
Bicyclo[3.2.1]octane-2,4-dione: A similar compound without the oxygen atom in the bicyclic ring.
Uniqueness
This compound is unique due to its oxabicyclo ring structure, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-oxabicyclo[3.2.1]octane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHURIINGLSKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286396 | |
Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6054-16-6 | |
Record name | Norcamphoric anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-Oxabicyclo[3.2.1]octane-2,4-dione and its derivatives?
A1: this compound, often found as a derivative like rel[1S,5R,6R]-3-oxabicyclo[3.2.1]octane-2,4-dione-6-spiro-3′-(tetrahydrofuran-2′,5′-dione) (DAn), features a spiro tricyclic structure. This unique structure significantly influences the properties of polymers synthesized using DAn as a building block. [, , , ] For instance, the unsymmetrical nature of the spiro alicyclic structure in DAn contributes to the excellent solubility of the resulting polyimides in a wide range of organic solvents. []
Q2: How is this compound typically utilized in material science?
A2: this compound derivatives, particularly DAn, are valuable monomers in synthesizing polyimides. These polymers are known for their high thermal stability, excellent mechanical properties, and good chemical resistance. [, , , ]
Q3: What are the advantages of using this compound derivatives in polyimide synthesis?
A3: The incorporation of this compound derivatives like DAn into polyimide backbones leads to several beneficial properties:
- Enhanced Solubility: The unique spiro alicyclic structure disrupts polymer chain packing, resulting in improved solubility in common organic solvents. This is crucial for processing and application. [, ]
- Tunable Properties: Researchers can fine-tune the thermal and optical properties of the resulting polyimides by adjusting the ratio of DAn to other monomers during copolymerization. []
- Optical Properties: Certain DAn-based polyimides exhibit blue fluorescence, making them potentially suitable for optoelectronic applications. []
Q4: Are there any studies on the optical properties of polymers derived from this compound?
A4: Yes, research has demonstrated that alternating copolyimides containing 9,10-diphenylanthracene units and synthesized using DAn show blue fluorescence, both in solution and in the film state. This suggests potential applications in light-emitting devices. []
Q5: What analytical techniques are commonly used to characterize polymers incorporating this compound?
A5: Various analytical techniques are employed to characterize these polymers, including:
- NMR Spectroscopy: Used to confirm the structure and composition of the synthesized polymers. [, ]
- Thermal Analysis (TGA, DSC): To determine the thermal stability and glass transition temperatures of the polyimides. [, , , ]
- Spectroscopy (UV-Vis, Fluorescence): To investigate the optical properties of the polymers. []
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